molecular formula C8H13N5O2 B12937309 L-Histidyl-glycinamide

L-Histidyl-glycinamide

Cat. No.: B12937309
M. Wt: 211.22 g/mol
InChI Key: BXNPPNGZGCSIBK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidyl-glycinamide is a synthetic dipeptide composed of L-histidine and glycinamide. This compound is supplied for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. While the specific biological activities and research applications of this compound are not fully characterized in the available scientific literature, its structure suggests it may be of interest in several fields. Researchers might investigate its potential metal-chelating properties, given the known coordination behavior of histidine-containing peptides . It could also serve as a building block or intermediate in organic synthesis for creating more complex peptide structures . Further studies are required to elucidate its full mechanism of action and specific research value. Researchers are encouraged to consult primary literature for the most current findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C8H13N5O2/c9-6(1-5-2-11-4-13-5)8(15)12-3-7(10)14/h2,4,6H,1,3,9H2,(H2,10,14)(H,11,13)(H,12,15)/t6-/m0/s1

InChI Key

BXNPPNGZGCSIBK-LURJTMIESA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)N)N

Origin of Product

United States

Advanced Analytical Characterization and Quantification of L Histidyl Glycinamide

Spectroscopic Methods for Structural Elucidation

The definitive structural elucidation of L-Histidyl-glycinamide relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecule's atomic-level connectivity and three-dimensional conformation in solution, while Mass Spectrometry (MS) offers precise information on its molecular weight and fragmentation patterns, confirming the primary structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the characterization of peptides, providing a highly accurate measurement of the molecular mass and information about the amino acid sequence through fragmentation analysis.

Liquid Secondary-Ion Mass Spectrometry (LSIMS) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like peptides. In LSIMS, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of primary ions, leading to the desorption and ionization of intact molecular ions from the liquid surface.

For this compound (C₈H₁₃N₅O₂), the expected monoisotopic mass is 211.1069 Da. An LSIMS experiment in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 212.1148.

Furthermore, tandem mass spectrometry (MS/MS) analysis of this precursor ion would induce fragmentation along the peptide backbone, providing sequence-confirming data. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of characteristic b and y ions.

b-ions: These fragments contain the N-terminus and are formed by cleavage of the peptide bond. For this compound, cleavage after the histidine residue would produce the b₁ ion.

y-ions: These fragments contain the C-terminus (in this case, the glycinamide) and are also formed by cleavage of the peptide bond. Cleavage would produce the y₁ ion.

The expected fragmentation pattern for this compound is summarized below.

Table 3: Predicted LSIMS Fragmentation Pattern for Protonated this compound ([M+H]⁺, m/z 212.11).
Ion TypeSequencePredicted m/z
b₁His138.0662
y₁Gly-NH₂75.0553

Additional fragmentation of the histidine imidazole (B134444) ring can also occur, providing further structural confirmation. The presence of these specific fragment ions in the LSIMS spectrum would provide unequivocal evidence for the sequence and structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of peptides by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) provides a characteristic fragmentation pattern that confirms its amino acid sequence and structure.

The fragmentation of peptides under CID conditions typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. The presence of a histidine residue can influence the fragmentation pathways. The basic side chain of histidine can readily accept a proton, and its position can affect the relative abundance of different fragment ions.

A plausible fragmentation pathway for protonated this compound ([C₈H₁₃N₅O₂ + H]⁺) involves the cleavage of the peptide bond between the histidine and glycinamide (B1583983) residues. This would result in the formation of a b₁-ion corresponding to the protonated histidine residue and a y₁-ion corresponding to the protonated glycinamide. Further fragmentation of the histidine side chain can also be observed.

Table 1: Predicted MS/MS Fragmentation Ions of Protonated this compound

Ion TypeFragment StructurePredicted m/z
b₁[His]⁺138.0662
y₁[Gly-NH₂ + H]⁺75.0502
Immonium ion[Imino(His)]⁺110.0713

Note: The m/z values are for the monoisotopic masses.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Stoichiometry Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition (stoichiometry) of a molecule with a high degree of confidence. This technique is critical in confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the elemental formula can be deduced. The theoretical monoisotopic mass of the protonated this compound ([C₈H₁₃N₅O₂ + H]⁺) can be calculated by summing the exact masses of its constituent atoms. Experimental measurement of the m/z value using HRMS should closely match this theoretical value, typically within a few parts per million (ppm), to confirm the stoichiometry.

Table 2: Accurate Mass and Stoichiometry Data for Protonated this compound

ParameterValue
Molecular FormulaC₈H₁₃N₅O₂
Charge State+1
Theoretical Monoisotopic Mass ([M+H]⁺)212.1142
Required Mass Accuracy (ppm)< 5

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to identify the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In this compound, the primary chromophore is the imidazole ring of the histidine residue. The peptide bond also contributes to UV absorbance at lower wavelengths.

The imidazole ring exhibits a characteristic absorbance maximum in the low UV range. This property is useful for the detection and quantification of this compound in solution, particularly during chromatographic analysis. The absorbance is directly proportional to the concentration of the dipeptide, following the Beer-Lambert law.

Table 3: UV-Vis Spectroscopic Data for this compound

ChromophoreExpected Absorbance Maximum (λmax)
Imidazole ring of Histidine~210 nm
Peptide bond< 200 nm

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound. High-performance liquid chromatography (HPLC) is the most commonly employed method for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification and analytical assessment of peptide purity. In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. Peptides are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column.

For a small and relatively hydrophilic dipeptide like this compound, a typical RP-HPLC method would involve a gradient elution. The mobile phase usually consists of an aqueous component (often with an ion-pairing agent like trifluoroacetic acid to improve peak shape) and an organic modifier (typically acetonitrile). The gradient starts with a high concentration of the aqueous phase and gradually increases the concentration of the organic modifier to elute the peptide. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical Reversed-Phase HPLC Conditions for this compound Analysis

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.). Chiral HPLC is the standard method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the separation of underivatized dipeptides like this compound, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T), or crown ether-based CSPs are often effective. The mobile phase conditions are critical for achieving enantioseparation and are typically a mixture of an organic solvent like methanol or acetonitrile and an acidic or basic modifier. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 5: Illustrative Chiral HPLC Conditions for Enantiomeric Separation of Histidyl-glycinamide

ParameterCondition
Column CHIROBIOTIC T, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Methanol/Water/Formic Acid (e.g., 70:30:0.01 v/v/v)
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Column Temperature 20 °C

Gas Chromatography (GC) for Related Volatile Derivatives

Gas chromatography (GC) serves as a powerful analytical technique for the separation and analysis of volatile compounds. However, peptides like this compound are inherently non-volatile due to their polar nature and zwitterionic character. To make them amenable to GC analysis, a crucial step of derivatization is required to convert them into volatile derivatives. This process involves chemically modifying the polar functional groups (amine, carboxylic acid, and the imidazole ring of histidine) to reduce their polarity and increase their vapor pressure.

Common derivatization techniques for peptides and their constituent amino acids include silylation, acylation, and esterification. researchgate.net For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens on hydroxyl, amine, and thiol groups with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. Another approach involves acylation, for example, using pentafluoropropionic anhydride, often in combination with esterification of the carboxyl groups. nih.gov

Once derivatized, the volatile this compound derivatives can be introduced into the GC system. The separation occurs in a capillary column, where compounds are partitioned between a stationary phase and a mobile gas phase based on their boiling points and affinity for the stationary phase. The separated compounds are then detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the fragmentation patterns of the derivatives. nih.gov This method is particularly useful for identifying and quantifying related volatile impurities or degradation products that may be present in a sample of this compound.

Table 1: Common Derivatization Reagents for GC Analysis of Peptides

Derivatization Reagent Target Functional Group Resulting Derivative Key Advantage
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) -NH2, -COOH, -OH, -SH Trimethylsilyl (TMS) Forms stable derivatives for many amino acids.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) -NH2, -COOH, -OH, -SH tert-Butyldimethylsilyl (TBDMS) Derivatives are less moisture-sensitive than TMS derivatives.
Pentafluoropropionic Anhydride (PFPA) -NH2, -OH Pentafluoropropionyl (PFP) Creates highly volatile derivatives suitable for sensitive detection. nih.gov

Quantitative Analytical Methodologies

Accurate quantification of this compound is critical for research and quality control. Various methodologies are employed to determine the precise concentration of the dipeptide in a sample, each with specific advantages for handling different sample complexities and analytical challenges.

Calibration Curve Methods for Concentration Determination

The calibration curve method is a fundamental and widely used approach for quantitative analysis. This technique relies on the linear relationship between the concentration of an analyte and the response of an analytical instrument. skyline.ms To quantify this compound, a series of standard solutions with known concentrations of the pure dipeptide are prepared. yale.edu These standards are then analyzed using an appropriate instrument, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.

The instrument's response (e.g., peak area or height) for each standard is plotted against its corresponding concentration. skyline.ms This plot generates a calibration curve, and a linear regression analysis is performed to obtain an equation of the line (y = mx + b), where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'b' is the y-intercept. youtube.com The sample containing an unknown concentration of this compound is then analyzed under the identical experimental conditions. By measuring the instrument's response for the unknown sample, its concentration can be accurately calculated by interpolating from the calibration curve using the regression equation. skyline.msyale.edu

Table 2: Example Data for a Calibration Curve for this compound

Standard Concentration (µM) Instrument Response (Peak Area Units)
5.0 12,540
10.0 25,110
25.0 62,800
50.0 124,950

This table presents hypothetical data illustrating the linear relationship between concentration and instrument response.

Standard Addition Techniques for Matrix Effect Compensation

When analyzing this compound in complex samples, such as biological fluids or cell culture media, other components in the sample matrix can interfere with the analytical signal, a phenomenon known as the "matrix effect". bataviabiosciences.com This can lead to an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration. bataviabiosciences.com The standard addition method is a powerful technique used to compensate for these matrix effects. libretexts.orgalpha-measure.com

In this method, the sample is divided into several aliquots. One aliquot is analyzed directly, while known amounts of a pure this compound standard are "spiked" into the other aliquots at increasing concentrations. alpha-measure.comeurl-pesticides.eu All aliquots are then analyzed, and the instrument response is plotted against the concentration of the added standard. The resulting line is extrapolated back to the x-axis (where the response is zero). youtube.com The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample. youtube.comnih.gov Because the standard is added directly to the sample, both the analyte and the standard are subjected to the same matrix effects, which are thereby corrected for in the measurement. alpha-measure.com

Table 3: Illustrative Data for Standard Addition Analysis of this compound

Sample Concentration of Added Standard (µM) Instrument Response (Arbitrary Units)
Aliquot 1 (Unspiked) 0 35,600
Aliquot 2 20 58,100
Aliquot 3 40 80,400
Aliquot 4 60 103,200

This table shows hypothetical data where the extrapolation of the response vs. added standard concentration reveals the original concentration in the sample.

Differential Analytical Techniques for Enhanced Precision

To achieve the highest level of precision and accuracy in the quantification of this compound, differential analytical techniques are often employed. These methods involve comparing the analyte to an internal standard, which is a compound with similar chemical and physical properties that is added in a constant, known amount to all samples and standards.

One of the most robust approaches is the use of a stable isotope-labeled (SIL) internal standard. nih.gov A SIL version of this compound (e.g., containing ¹³C or ¹⁵N) is chemically identical to the endogenous analyte but has a different mass. When analyzed by mass spectrometry, the SIL internal standard can be distinguished from the unlabeled analyte. By calculating the ratio of the peak area of the analyte to the peak area of the SIL internal standard, variations introduced during sample preparation, injection, and ionization can be effectively normalized. skyline.ms This "in-sample calibration curve" (ISCC) approach significantly improves the precision and reliability of the quantitative results, especially at low concentrations. nih.gov

Another strategy involves high-resolution mass spectrometry (HRMS), which can differentiate the analyte from isobaric interferences—other compounds in the matrix that have the same nominal mass. nih.gov By using HRMS, the mass of this compound can be measured with very high accuracy, allowing for its selective detection and reducing the impact of interferences, thereby enhancing the precision of the quantification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique has been successfully applied to determine the structures of numerous dipeptides, including those containing histidine, providing invaluable insights into their conformation, intermolecular interactions, and packing in the solid state. nih.govnih.gov

The process begins with the growth of a high-quality single crystal of this compound, which is then placed in an intense beam of X-rays. wikipedia.org The crystal diffracts the X-rays into a specific pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.orgnih.gov From this map, the positions of individual atoms can be determined, revealing the exact molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov

For a dipeptide like this compound, X-ray crystallography can elucidate the conformation of the peptide backbone, the orientation of the histidine and glycinamide side chains, and the details of the hydrogen bonding network that stabilizes the crystal lattice. nih.govnih.gov This information is fundamental for understanding the molecule's physical properties and its potential interactions with other molecules. Studies on similar histidine-containing dipeptides have revealed common aggregation patterns primarily driven by main-chain interactions. nih.gov

Table 4: Representative Crystallographic Data Parameters for a Dipeptide

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Orthorhombic
Space Group The specific symmetry group of the crystal. P2₁2₁2₁
Unit Cell Dimensions The lengths of the sides (a, b, c) and angles (α, β, γ) of the unit cell. a = 5.5 Å, b = 9.8 Å, c = 15.1 Å, α = β = γ = 90°
Resolution (Å) A measure of the level of detail in the electron density map. 1.5 Å

This table provides an example of the type of data obtained from an X-ray crystallographic analysis. The values are hypothetical and representative for a small molecule like a dipeptide.

Investigation of Biochemical Interactions and Mechanistic Roles of L Histidyl Glycinamide

Metal Ion Complexation and Coordination Chemistry

L-Histidyl-glycinamide, a dipeptide derivative, exhibits significant interactions with transition metal ions, a characteristic largely conferred by the presence of the histidine residue. The coordination chemistry of this and similar histidine-containing peptides is fundamental to understanding their potential roles in biological systems.

The interaction between histidine-containing peptides and transition metal ions such as copper(II) and nickel(II) has been a subject of extensive study. The affinity for metal ions generally follows the order: Cu(II) > Ni(II). semanticscholar.org These metal ions are known to displace amide protons in the peptide backbone, though the extent of this deprotonation depends on the peptide sequence. nih.gov In the case of this compound (HisGly), studies on the parent dipeptide L-histidylglycine show it coordinates with metal ions in a "histidine-like" manner, which does not involve the deprotonation of the peptide amide group. rsc.org

The stoichiometry of these complexes is typically 1:1 (metal ion to peptide). semanticscholar.orgnih.gov However, the presence of multiple binding sites, such as the N-terminal amino group and the imidazole (B134444) ring of an internal histidine, can lead to the formation of dinuclear complexes, particularly when there is an excess of metal ions. researchgate.netmtak.hu For Cu(II), complex formation with histidine-containing peptides begins around pH 4. nih.gov The stability of these complexes is significant, with binding affinities for Cu(II) often in the micromolar range, allowing them to effectively compete with buffer components for the metal ion. nih.gov

The precise stability of these complexes is often quantified by stability constants (log K). While specific values for this compound are not detailed in the provided research, data from analogous systems provide insight into the thermodynamics of binding.

Binding and Stability Data for Cu(II) with Related Peptides and Ligands
Ligand/SystemMetal IonBinding ParameterValueReference
C-peptideCu(II)log K7.4 - 7.8 nih.gov
bis-Tris bufferCu(II)log K5.27 nih.gov
Phenanthroline (log β₃)Cu(II)log K20.8 nih.gov

The imidazole side chain of the histidine residue is a primary and versatile ligand for transition metal ions. mdpi.com It contains two nitrogen atoms, Nπ and Nτ, which can coordinate with metal ions like Cu(II) and Ni(II) once deprotonated. mdpi.comnih.gov In metal-peptide complexes, the metal ion typically anchors to the imidazole nitrogen in the acidic pH range. nih.gov

Analysis of protein structures shows that when histidine binds to a metal ion, the ND1 (Nδ1) protonated form is predominant, making the NE2 (Nε2) nitrogen the primary ligand atom. nih.gov The metal cation is generally found to lie in the plane of the imidazole ring. nih.gov This coordination through the imidazole ring is a crucial first step, which for ions like Cu(II) and Ni(II), can be followed by the deprotonation and coordination of adjacent amide nitrogens at higher pH values, a phenomenon not typically observed with Zn(II) or Fe(II). nih.gov The robust interaction between the imidazole ring and transition metals is fundamental to the structure and function of many metalloproteins and is exploited in biotechnological applications such as His-tag protein purification. nih.gov

Metal ion homeostasis—the maintenance of stable intracellular metal concentrations—is critical for cellular function, and metal transporters play a key role in this process. embopress.orgkhanacademy.org Histidine and histidine-containing peptides can influence the transport of divalent metals. Studies have shown that L-histidine can promote the uptake of various divalent metals, including zinc (Zn(II)) and manganese (Mn(II)), in a saturable and stereospecific manner. nih.gov

The mechanism often involves the formation of metal-bis-histidine complexes, which are then recognized as substrates by specific transporters. nih.gov For instance, research on the lobster intestine has demonstrated that L-histidine and Zn(II) can be co-transported by a dipeptide carrier protein that appears to bind a Zn-[His]₂ complex, mimicking a dipeptide substrate. nih.gov This suggests that small molecules like this compound, or complexes it forms with metals, could potentially interact with peptide and amino acid transporters, thereby influencing the cellular uptake and distribution of essential transition metals. Such interactions may play a role in the physiological supply of metals to cells and tissues. nih.gov

Enzymatic Substrate and Inhibitor Studies

The interaction of peptides with enzymes is central to their biological activity, defining their synthesis, degradation, and role in signaling pathways.

Many bioactive peptides require a C-terminal amide for full biological activity, a modification that enhances stability and receptor binding. nih.govmdpi.com This amidation is catalyzed exclusively by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). nih.gov The PAM enzyme performs a two-step reaction: first, its peptidylglycine α-hydroxylating monooxygenase (PHM) domain hydroxylates the α-carbon of the C-terminal glycine (B1666218) of a substrate peptide. mdpi.comwikipedia.org Second, its peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain cleaves the N-C bond, releasing the α-amidated peptide and glyoxylate. nih.govmdpi.com

The precursor to this compound, the glycine-extended peptide L-Histidyl-glycine, is a potential substrate for the PAM enzyme. The enzyme recognizes peptides with a C-terminal glycine for amidation. mdpi.com Studies on PAM activity often utilize synthetic, glycine-extended peptide substrates to determine enzymatic characteristics. nih.gov

Kinetic Parameters of Peptidyl α-Amidating Monooxygenase (PAM) with Various Substrates
Enzyme SourceSubstrateKinetic ParameterValueReference
Anglerfish Islet PAMTNP-D-Tyr-Val-GlyKm25 ± 5 µM nih.gov
Anglerfish Islet PAM4-nitrohippuric acidKm3.4 ± 1 mM nih.gov
Sheep Hypothalamic PAMD-Tyr-Pro-Gly-GlyIC₅₀ (vs. D-Tyr-Val-Gly)25 µM nih.gov

Interaction with Peptidyl α-Amidating Enzymes

Positional Selectivity of Amino Acid Residues in Amidation Reactions

The amidation of peptides is a critical post-translational modification where a C-terminal carboxyl group is converted to a carboxamide. This process is not random; it exhibits significant positional selectivity, primarily dictated by the identity of the C-terminal amino acid of the precursor peptide. The vast majority of amidated peptides are synthesized from precursors that terminate with a glycine residue. This high degree of selectivity is due to the specificity of the primary enzyme responsible for this reaction in vivo, Peptidylglycine α-amidating monooxygenase (PAM).

The PAM enzyme is a bifunctional protein that catalyzes a two-step reaction. The first step, hydroxylation of the α-carbon of the C-terminal glycine, is catalyzed by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain. The second step, the cleavage of the N-Cα bond to release the amidated peptide and glyoxylate, is catalyzed by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain. The substrate specificity of the PHM component of the PAM enzyme complex is the basis for the positional selectivity of the amidation reaction. It demonstrates a strong preference for peptides with a C-terminal glycine. Therefore, in the context of this compound, its precursor, L-Histidyl-glycine, is an ideal substrate for the PAM enzyme, leading to the formation of the amidated dipeptide. This selectivity ensures that amidation occurs at the correct peptide substrates within the cell, a crucial factor for the biological activity of many peptide hormones and neurotransmitters.

Modulation of Purine (B94841) Biosynthesis Pathway Enzymes

The de novo purine biosynthesis pathway is a fundamental metabolic process that builds purine nucleotides from simpler precursors. This pathway is a target for various therapeutic agents, particularly in cancer chemotherapy, as cancer cells often have a high demand for nucleotides to support rapid proliferation. Enzymes in this pathway are modulated by various small molecules, including substrate analogues that can act as competitive inhibitors.

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GART or GARTfase) is a key enzyme in the de novo purine biosynthesis pathway, catalyzing the third step: the formylation of Glycinamide Ribonucleotide (GAR) to produce N-formylglycinamide ribonucleotide (fGAR). researchgate.net The natural substrate, GAR, contains a glycinamide moiety linked to a phosphoribosyl group. Due to the presence of a glycinamide structure, this compound could theoretically act as a competitive inhibitor of GART by binding to the active site intended for GAR.

While direct studies on the binding of this compound to GART are not extensively documented in the available literature, the principle of competitive inhibition by substrate analogues is well-established for this enzyme. wikipedia.org Numerous inhibitors of GART have been developed, many of which are folate analogues that compete with the cofactor, 10-formyltetrahydrofolate (fTHF). wikipedia.orgfrontiersin.org However, molecules mimicking the glycinamide portion of the GAR substrate would also be expected to interfere with the enzyme's function. The binding affinity would depend on how well the histidyl portion of the dipeptide fits within the GAR binding pocket and whether the absence of the phosphoribosyl group can be accommodated.

Table 1: Key Molecules in GART-Catalyzed Reaction

MoleculeRoleKey Structural Moiety for Interaction
Glycinamide Ribonucleotide (GAR)Natural SubstrateGlycinamide, Phosphoribosyl
10-formyltetrahydrofolate (fTHF)Cofactor (Formyl Donor)Pteridine ring, p-aminobenzoate
LometrexolCompetitive Inhibitor (Antifolate)Folate-like structure
PemetrexedCompetitive Inhibitor (Antifolate)Folate-like structure
This compoundPotential Competitive InhibitorGlycinamide

The catalytic mechanism of GART involves the direct transfer of a formyl group from the N10 position of the cofactor fTHF to the terminal amino group of the substrate GAR. researchgate.netacs.org The reaction proceeds through a nucleophilic attack by the free amino group of GAR on the formyl carbon of fTHF. This forms a tetrahedral intermediate. nih.gov The active site of GART contains key amino acid residues that facilitate this transfer. For instance, in E. coli GART, His108 and Asp144 are crucial catalytic residues. acs.orgfao.org His108 is proposed to act as a general acid catalyst, while Asp144 helps to maintain the correct protonation state of His108 and may activate a water molecule. nih.govfao.org

The environment of the active site favors the neutral, unprotonated form of the GAR amino group, enhancing its nucleophilicity for the attack on the formyl group. nih.gov Following the formation of the tetrahedral intermediate, the bond between the formyl group and the cofactor is cleaved, and the formylated product, fGAR, is released along with tetrahydrofolate. nih.gov Any molecule, such as this compound, that occupies the GAR binding site would prevent the substrate from accessing the catalytic machinery, thereby inhibiting the formyl transfer reaction.

The binding of ligands, including substrates, cofactors, and inhibitors, to an enzyme's active site often induces significant conformational changes. mdpi.comresearchgate.net These changes are fundamental to the catalytic process, helping to properly orient the substrates and catalytic residues, and to stabilize the transition state. GART is known to undergo such structural rearrangements upon binding its ligands. acs.org

Specifically, the binding of the folate cofactor is known to induce rearrangements in the active site involving key residues like Asp144 and His108. nih.gov Furthermore, GART possesses flexible loops that can change conformation depending on the binding of substrates or changes in environmental conditions like pH. researchgate.netacs.org For example, a long, flexible "activation loop" becomes more structured at higher pH, where the enzyme is more active. acs.org Ligand-induced conformational changes are typically more pronounced in the side chains of amino acids within the binding pocket, although larger domain movements can also occur. rsc.org If this compound were to bind to the active site of GART, it would likely induce its own set of conformational shifts, which would be crucial in determining its potential inhibitory activity. The stabilization of an inactive conformation or the prevention of the adoption of the catalytically competent conformation would be a key aspect of its mechanism of action.

Mechanisms of Peptide Bond Hydrolysis in Biological Contexts

The peptide bond is an amide linkage that is thermodynamically unstable to hydrolysis but kinetically stable, with a long half-life in the absence of a catalyst. libretexts.orgchemrxiv.org In biological systems, the hydrolysis of peptide bonds is a fundamental process for protein turnover, digestion, and the regulation of peptide signaling. This cleavage is typically facilitated by enzymes called peptidases or proteases.

The hydrolysis of this compound involves the cleavage of the amide bond between the histidine and glycine residues. This can occur via several mechanisms:

Enzymatic Hydrolysis : This is the primary mechanism in biological systems. Specific peptidases recognize and cleave the peptide bond. Dipeptides containing histidine, such as carnosine (β-alanyl-L-histidine), are known to be resistant to hydrolysis by many general peptidases. nih.gov They are instead hydrolyzed by specific enzymes called carnosinases (or more broadly, dipeptidases) found in tissues like the kidney and intestine, as well as in serum in some species. nih.gov It is likely that this compound would be a substrate for similar specific dipeptidases. The enzymatic mechanism typically involves the activation of a water molecule by a metal ion (in metallopeptidases) or a catalytic dyad/triad of amino acid residues (in serine or cysteine peptidases) to perform a nucleophilic attack on the carbonyl carbon of the peptide bond. libretexts.org

Acid or Base Catalysis : Non-enzymatic hydrolysis can occur under acidic or alkaline conditions, although this is generally slower than enzymatic catalysis. libretexts.orgnih.gov Acid catalysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base catalysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Metal Ion Catalysis : Divalent metal ions, such as Cu(II), can catalyze the hydrolysis of peptide bonds. The metal ion acts as a Lewis acid, coordinating to the carbonyl oxygen and polarizing the bond, which facilitates nucleophilic attack by water or hydroxide. libretexts.org The imidazole side chain of histidine is a common coordinating ligand for metal ions, which could influence the susceptibility of the adjacent peptide bond to metal-catalyzed hydrolysis. mdpi.comrsc.org

In a biological context, the enzymatic pathway is the most significant for the breakdown of this compound, ensuring its controlled degradation and the release of its constituent amino acids, L-histidine and glycinamide.

Cellular Pathway Modulation in In Vitro Research Models

Research on the constituent parts of this compound suggests a significant role in modulating the production of extracellular matrix proteins, particularly collagen. In vitro studies using human dermal fibroblasts (HDFs) have demonstrated that glycinamide is a potent stimulator of collagen production. dntb.gov.uaresearchgate.net When HDFs were treated with various amidated amino acids, glycinamide was found to enhance the level of secreted collagen most effectively. dntb.gov.ua This effect was observed without negatively impacting cell viability at effective concentrations (e.g., 1–2 mM). nih.gov The related tripeptide, glycyl-L-histidyl-L-lysine (GHK), which is a fragment of the alpha2(I) chain of type I collagen, has also been shown to stimulate collagen synthesis in fibroblast cultures at nanomolar concentrations. nih.govnih.gov This collective evidence strongly indicates that this compound, combining both a histidyl residue and a glycinamide moiety, is likely to promote collagen synthesis and secretion in fibroblasts.

The mechanism by which the glycinamide component enhances collagen levels has been investigated, revealing a post-transcriptional mode of action. Studies have shown that while glycinamide significantly increases the protein levels of both Type I and Type III collagen in human dermal fibroblasts, it does so without affecting the corresponding mRNA levels of COL1A1 and COL3A1. dntb.gov.uaresearchgate.netnih.gov

Table 2: Effect of Glycinamide and Other Compounds on Collagen Production in Human Dermal Fibroblasts
Compound (at 1 mM)Effect on Collagen Protein LevelEffect on COL1A1/COL3A1 mRNA LevelsReference
GlycinamideIncreasedNo effect nih.gov, dntb.gov.ua, researchgate.net
Ascorbic Acid (AA)IncreasedIncreased nih.gov
TGF-β1 (10 ng/mL)IncreasedIncreased nih.gov
Glycyl glycineNo effectNot reported dntb.gov.ua, researchgate.net

Effects on Collagen Production and Secretion in Fibroblast Cultures

Synergistic Effects with Ascorbic Acid Derivatives

The combination of glycinamide with ascorbic acid (AA) and its derivatives has been shown to synergistically enhance collagen production in human dermal fibroblasts. acs.orgnih.govencyclopedia.pub Studies have demonstrated that while glycinamide on its own can increase collagen levels, its efficacy is significantly amplified when co-administered with ascorbic acid. acs.orgencyclopedia.pub This synergistic effect elevates collagen production to levels comparable to those induced by transforming growth factor-β1 (TGF-β1), a potent stimulator of collagen synthesis. acs.orgnih.gov

This enhanced effect is not limited to ascorbic acid alone but extends to its derivatives. Ascorbic acid derivatives such as magnesium ascorbyl 3-phosphate (MAP), 3-O-ethyl ascorbic acid, ascorbyl 2-O-glucoside, and ascorbyl tetraisopalmitate have all been observed to boost collagen production, with their effects being further augmented by the presence of glycinamide. acs.orgnih.gov Among these derivatives, MAP, in combination with glycinamide, has been noted to have a particularly strong synergistic effect on wound closure in addition to collagen synthesis. acs.orgnih.gov

The mechanism behind this synergy lies in the complementary roles of the two compounds in the collagen synthesis pathway. encyclopedia.pub While ascorbic acid is a well-known cofactor for enzymes crucial for collagen maturation and stability, glycinamide serves as an effective precursor for glycine, an amino acid that constitutes approximately one-third of the amino acid residues in collagen. encyclopedia.pub By providing a key building block and enhancing the enzymatic processes, the combination of glycinamide and ascorbic acid derivatives creates a powerful stimulus for collagen production. encyclopedia.pub

Table 1: Synergistic Effects of Glycinamide and Ascorbic Acid Derivatives on Collagen Production
Compound(s)Observed Effect on Collagen Production in Human Dermal FibroblastsReference
Glycinamide (1 mM)Increased collagen production more effectively than free amino acids. acs.org
Ascorbic Acid (AA) (1 mM)Increased collagen protein levels. acs.org
Glycinamide (1 mM) + Ascorbic Acid (1 mM)Synergistically enhanced collagen production to levels similar to TGF-β1 treatment. acs.orgnih.govencyclopedia.pub
Ascorbic Acid Derivatives (e.g., MAP, 3-O-ethyl ascorbic acid) (1 mM)Enhanced collagen production. acs.orgnih.gov
Glycinamide (1 mM) + Ascorbic Acid Derivatives (1 mM)Effects of ascorbic acid derivatives on collagen production were further enhanced. acs.orgnih.gov
Impact on mRNA Levels of Procollagen (B1174764) Genes (COL1A1, COL3A1)

The impact of glycinamide and ascorbic acid on the messenger RNA (mRNA) levels of procollagen genes, specifically COL1A1 and COL3A1, reveals distinct mechanisms of action. acs.org Research on human dermal fibroblasts has shown that glycinamide, when used alone, increases the protein levels of type I and type III collagen without affecting the corresponding mRNA levels of COL1A1 and COL3A1. acs.orgnih.govnih.gov This suggests that glycinamide's primary effect is likely at the post-transcriptional level, possibly by enhancing the translation of existing mRNA or by increasing the stability of the procollagen protein. acs.org

In contrast, ascorbic acid (at a concentration of 1 mM) has been demonstrated to significantly increase the mRNA levels of both COL1A1 and COL3A1. acs.org This indicates that ascorbic acid stimulates collagen synthesis at the transcriptional level, promoting the synthesis of new procollagen mRNA. acs.org

Table 2: Impact of Glycinamide and Ascorbic Acid on Procollagen Gene Expression
TreatmentEffect on COL1A1 mRNA LevelsEffect on COL3A1 mRNA LevelsEffect on Type I & III Collagen Protein LevelsReference
GlycinamideNo significant effectNo significant effectIncreased acs.orgnih.govnih.gov
Ascorbic AcidIncreasedIncreasedIncreased acs.org
Glycinamide + Ascorbic AcidIncreased (similar to Ascorbic Acid alone)Increased (similar to Ascorbic Acid alone)Synergistically increased acs.org

Regulation of Melanin (B1238610) Synthesis in Melanocyte Systems

Inhibition of Tyrosinase Activity and Melanin Formation

Studies on a wide range of dipeptides have shown that their ability to inhibit tyrosinase is highly dependent on their amino acid composition. acs.orgnih.gov For instance, dipeptides containing cysteine have been identified as potent inhibitors of mushroom tyrosinase. acs.orgnih.gov In contrast, one study reported that L-histidine did not exhibit an inhibitory effect on mushroom tyrosinase activity. encyclopedia.pubnih.gov Glycyl-dipeptides such as glycyl-aspartic acid (GD), glycyl-lysine (GK), and glycyl-histidine (GH) have been shown to inhibit tyrosinase activity. encyclopedia.pubnih.gov

Furthermore, glycinamide (G-NH2) itself has been identified as an inhibitor of melanin synthesis. nih.govresearchgate.net In studies using B16-F10 melanoma cells and human epidermal melanocytes, glycinamide was found to suppress melanin levels that were stimulated by alpha-melanocyte-stimulating hormone (α-MSH). nih.gov The dipeptide tryptophanyl-glycinamide (WG-NH2) also demonstrated antimelanogenic activity. nih.govresearchgate.net These findings suggest that the glycinamide component of this compound could potentially contribute to an inhibitory effect on melanin formation. However, without direct experimental evidence on this compound, its specific action on tyrosinase and melanogenesis remains to be determined.

Modulation of Key Signaling Pathways (e.g., CREB, MITF)

The regulation of melanin synthesis involves complex signaling pathways, with cAMP response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) playing central roles. mdpi.comgenevadermatology.ch MITF is a master regulator of melanogenesis, and its expression is largely controlled by the phosphorylation of CREB. mdpi.comgenevadermatology.ch

Direct research on this compound's impact on these pathways has not been identified in the reviewed scientific literature. However, studies on glycinamide and other dipeptides offer valuable perspectives. Commercially available glycinamide hydrochloride has been shown to suppress the phosphorylation of CREB in α-MSH-stimulated B16-F10 melanoma cells. nih.govresearchgate.net This reduction in CREB activation subsequently leads to decreased protein levels of both MITF and tyrosinase, resulting in the inhibition of melanin synthesis. nih.govresearchgate.net

Interestingly, the effects of dipeptides on these signaling pathways can vary. For example, the dipeptides proline-serine (PS) and valine-serine (VS) were found to inhibit melanogenesis by down-regulating the expression of MITF and tyrosinase. nih.govkjpp.netresearchgate.net However, their mechanism did not involve the inhibition of CREB phosphorylation. nih.govkjpp.netresearchgate.net Instead, these dipeptides induced the phosphorylation of extracellular signal-regulated kinase (ERK), a pathway known to promote the degradation of MITF. nih.govkjpp.net These findings highlight that while the end-point of reduced melanin production may be similar, the upstream signaling events modulated by different small peptides can be distinct. The specific effects of this compound on the CREB and MITF signaling pathways require direct investigation.

Table 3: Modulation of Melanogenesis Signaling Pathways by Related Compounds
CompoundEffect on CREB PhosphorylationEffect on MITF Protein LevelsEffect on Melanin SynthesisReference
Glycinamide HydrochlorideSuppressedDecreasedInhibited nih.govresearchgate.net
Proline-Serine (PS)No effectDown-regulated (via ERK activation)Inhibited nih.govkjpp.netresearchgate.net
Valine-Serine (VS)No effectDown-regulated (via ERK activation)Inhibited nih.govkjpp.netresearchgate.net

Structure Activity Relationship Sar Studies of L Histidyl Glycinamide Analogs

Systematic Structural Modifications and Their Biological Implications

The biological profile of L-Histidyl-glycinamide can be systematically altered by modifying its constituent amino acid side chains, the central peptide bond, and its N- and C-termini. These modifications can influence the molecule's conformation, physicochemical properties, and interactions with biological targets.

The imidazole (B134444) side chain of histidine is a critical determinant of the biological activity of many peptides due to its unique electronic and proton-donating/accepting capabilities. nih.govmdpi.com Modifications to this ring system can profoundly impact the molecule's function. For instance, chemoselective C-H alkylation of the histidine imidazole ring is a sophisticated method to introduce novel functionalities that can alter receptor binding and other biological interactions. nih.gov While challenging, this approach allows for the fine-tuning of the steric and electronic properties of the side chain. nih.gov

In a study on histidine-containing dipeptides as activators of human carbonic anhydrases, the imidazole ring was identified as a key player in the observed activity. mdpi.com Variations in the design of histidine-rich peptides have also been shown to favor different biological activities, underscoring the importance of the histidine residue's context and accessibility. mdpi.com

Modification SiteType of ModificationPotential Biological ImplicationReference Analog Studies
Histidine Side Chain (Imidazole Ring)C-H AlkylationAltered receptor binding and steric interactionsGeneral histidine-containing peptides nih.gov
Histidine Side Chain (Imidazole Ring)Substitution on the ringModified electronic properties and enzyme activationHistidine-containing dipeptides mdpi.com
Glycinamide (B1583983) PositionReplacement with other amino acidsChanges in peptide conformation and target specificityGeneral dipeptide SAR principles

The peptide bond is a central feature of this compound, and its modification can lead to significant changes in biological stability and activity. Replacing the standard amide bond with a non-hydrolyzable isostere, such as a reduced amide bond (CH₂-NH) or a thioamide bond (C=S-NH), can enhance the peptide's resistance to enzymatic degradation by proteases. This increased stability can lead to a prolonged duration of action in a biological system.

The C-terminal amide group also plays a crucial role. Neutralizing the negative charge of the C-terminal carboxyl group through amidation is a common strategy in peptide chemistry to enhance biological activity. mdpi.com For example, in a study of a pine nut-derived peptide, the removal of a C-terminal histidine residue, which is adjacent to the amide in an analogous context, significantly diminished its immunomodulatory and antioxidant activities. nih.gov This highlights the importance of the C-terminal region's structure and charge for biological function. Furthermore, the synthesis of peptide amides from hydrazide precursors has been shown to be a valuable strategy, with the resulting amides often exhibiting greater potency, as seen in antimicrobial peptides.

Modification SiteType of ModificationPotential Biological ImplicationReference Analog Studies
Peptide Linkage (-CO-NH-)Replacement with isosteres (e.g., -CH₂-NH-)Increased resistance to proteolysisGeneral peptidomimetic strategies
C-Terminal Amide GroupHydrolysis to carboxylic acidAltered charge and potential loss of activityHistidine-containing dipeptides mdpi.com
C-Terminal Amide GroupConversion from other functional groupsEnhanced biological potencyAntimicrobial peptides

Modifications at the N-terminus of this compound can influence its pharmacokinetic properties and biological activity. Acylation, alkylation, or the addition of a "tag" at the N-terminal amino group can alter the molecule's polarity, membrane permeability, and receptor interactions. For instance, the N-terminal modification of Gly-His-tagged proteins is a known strategy for site-specific conjugation, which can be used to attach imaging agents, drugs, or other moieties to modulate the molecule's function.

At the C-terminus, while the amide group is a key feature, further derivatization is conceptually possible, though less common for a simple dipeptide amide. The primary focus at the C-terminus is often the nature of the amino acid preceding the amide, as this can have a significant impact on activity. nih.gov

Modification SiteType of ModificationPotential Biological ImplicationReference Analog Studies
N-TerminusAcylation or AlkylationAltered polarity, permeability, and receptor affinityGeneral peptide modification principles
N-TerminusConjugation of functional moietiesIntroduction of new properties (e.g., imaging, targeting)Gly-His-tagged proteins
C-TerminusModification of the amino acid preceding the amideSignificant impact on biological activityAntioxidative peptides nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its analogs, QSAR studies can provide predictive models that guide the design of new derivatives with enhanced or specific activities.

Derivation of Computational Descriptors for Biological Activity Prediction

The foundation of any QSAR model is the numerical representation of the molecular structure through computational descriptors. acs.org For peptides like this compound, these descriptors can be categorized into several classes:

Physicochemical Descriptors: These describe properties such as hydrophobicity/hydrophilicity, electronic effects, and steric parameters. For peptides, hydrophilicity and hydrophobicity are particularly important, as is the volume of the amino acid residues. manchester.ac.uk

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity and shape.

3D-Structural Descriptors: These are calculated from the 3D conformation of the peptide and can include information about molecular shape, surface area, and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like orbital energies and charge distributions.

A comprehensive evaluation of 80 different amino acid descriptors in peptide QSAR modeling revealed that while a wide variety of descriptors are available, the choice of the peptide dataset and the statistical modeling method often have a more significant impact on the final model's performance than the specific descriptor set used. acs.org

Development of Statistical Models for SAR Prediction

Once a set of computational descriptors has been calculated for a series of this compound analogs with known biological activities, various statistical methods can be employed to develop a predictive QSAR model. nih.gov Common techniques include:

Multiple Linear Regression (MLR): This method attempts to find a linear relationship between the biological activity and a small number of descriptors.

Partial Least Squares (PLS) Regression: This is a widely used technique in QSAR that can handle datasets with a large number of correlated descriptors. nih.gov

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to model complex, non-linear relationships between structure and activity. nih.govuestc.edu.cn

The development of a robust QSAR model requires careful validation to ensure its predictive power for new, untested compounds. nih.gov This typically involves splitting the dataset into a training set for model building and a test set for external validation. nih.gov While no specific QSAR models for this compound are readily available in the literature, the principles and methodologies are well-established within the field of peptide QSAR and could be readily applied to this dipeptide and its analogs.

Molecular Docking and Computational Simulations

In the structure-activity relationship (SAR) studies of this compound analogs, molecular docking and computational simulations serve as powerful predictive tools. These in silico techniques are crucial for understanding how modifications to the dipeptide structure influence binding affinity and interaction with protein targets at an atomic level. By modeling these interactions, researchers can gain insights that guide the rational design of new analogs with improved potency and selectivity, complementing experimental work.

Prediction of Ligand-Protein Interaction Modes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound analogs, docking studies help to visualize how these small peptides fit into the binding pocket of a receptor, revealing key intermolecular interactions that stabilize the complex.

The unique structure of the histidine residue, with its imidazole ring, is often a focal point of these interactions. The imidazole ring can act as a hydrogen bond donor or acceptor and can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the protein's active site. Furthermore, it is a well-known coordination site for metal ions, such as zinc, which may be present as cofactors in metalloenzymes. Docking simulations can precisely map these potential interactions.

The results from these predictive studies are often visualized and scored, allowing for the ranking of different analogs based on their predicted binding poses. This information is invaluable for prioritizing which novel compounds should be synthesized and tested experimentally.

An illustrative summary of potential interactions identified through docking is presented below.

Analog Functional Group Type of Interaction Potential Interacting Protein Residue(s)
Histidine Imidazole RingHydrogen Bond, π-π Stacking, Cation-πAsp, Glu, His, Phe, Tyr, Trp
Histidine Imidazole RingMetal CoordinationCys, His (in metalloproteins)
Peptide Backbone AmideHydrogen BondSer, Thr, Asp, Asn, Gln
Glycinamide Terminal AmideHydrogen BondMain-chain carbonyls/amides

Calculation of Binding Energies and Conformational Stability

Beyond predicting the binding pose, computational methods can provide quantitative estimates of binding affinity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to calculate the binding free energy of a ligand-protein complex from a set of structural snapshots. These "end-point" methods are more rigorous than simple docking scores and offer a better correlation with experimental binding data.

The process typically involves:

Docking: An initial prediction of the binding pose is generated.

Molecular Dynamics (MD) Simulation: The ligand-protein complex is placed in a simulated physiological environment (explicit water and ions), and the motions of all atoms are simulated over time. This allows the complex to relax and explore different conformations.

Binding Energy Calculation: Snapshots are taken from the MD trajectory, and the MM/GBSA or MM/PBSA method is applied to calculate the average binding free energy (ΔG_bind). This value includes contributions from electrostatic interactions, van der Waals forces, and solvation energies.

These calculations allow researchers to compare the predicted binding affinities of a series of this compound analogs. For example, an analog with an added hydroxyl group that forms a new, stable hydrogen bond in the binding site during an MD simulation would be expected to have a more favorable calculated binding energy.

Furthermore, MD simulations provide critical information on the conformational stability of both the ligand and the protein upon binding. They can reveal whether an analog maintains a stable binding mode or is highly flexible within the active site, which can impact binding entropy. By analyzing the trajectory of the simulation, scientists can assess the stability of key intermolecular interactions over time, offering a more dynamic and realistic picture than static docking poses alone.

A hypothetical comparison of calculated binding energies for a series of analogs is shown in the table below.

This compound Analog Modification Calculated ΔG_bind (kcal/mol) Key Stabilizing Interaction(s) Noted in MD Simulation
Analog AUnmodified-7.5H-bond with Asp102, π-π stacking with Phe88
Analog BMethyl group on imidazole-6.8Steric hindrance with Tyr90
Analog CHydroxyl group on imidazole-8.9Additional H-bond with Glu125
Analog DPhenyl group on glycinamide-8.2Hydrophobic interaction with Leu45 pocket

Computational Chemistry and Theoretical Investigations of L Histidyl Glycinamide

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. fau.de By simulating the interactions within the peptide and with its environment, a detailed picture of its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—can be generated.

MD simulations reveal that peptides are not rigid structures but rather exist as an ensemble of conformations in solution. fau.de The flexibility of L-Histidyl-glycinamide is primarily due to the rotational freedom around the single bonds of the peptide backbone (phi, ψ angles) and the side chains of the histidine and glycine (B1666218) residues. Glycine, lacking a bulky side chain, imparts significant local flexibility to the peptide backbone. mdpi.com

Key metrics are used to quantify this dynamic behavior during a simulation:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the peptide at a specific time point compared to a reference structure. A stable RMSD value over time suggests the simulation has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each individual atom or residue around its average position. Higher RMSF values for a particular region of the molecule signify greater flexibility.

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. Changes in Rg can indicate unfolding or significant conformational shifts. mdpi.com

Table 1: Conceptual Analysis of Dynamic Behavior in this compound via MD Simulation
MetricDescriptionExpected Observation for this compound
RMSDOverall structural stability relative to the initial conformation.Fluctuates initially before converging to a stable plateau, indicating the system has reached equilibrium.
RMSFFlexibility of specific atomic positions.Higher fluctuations expected for the terminal amide group and the histidine imidazole (B134444) side chain compared to the more constrained peptide backbone atoms.
Radius of Gyration (Rg)Overall compactness of the molecular structure.A relatively stable value after equilibration, with minor fluctuations corresponding to transient conformational changes.

The surrounding solvent profoundly influences a peptide's preferred conformation by competing for hydrogen bond formation. MD simulations can explicitly model solvent molecules (like water or organic solvents) to study these effects. nih.govnih.gov

For peptides containing amide groups, a key conformational determinant is the balance between intramolecular hydrogen bonds (which stabilize folded or compact structures) and intermolecular hydrogen bonds with the solvent (which favor more extended structures). researchgate.net

A computational study on the related molecule glycinamide (B1583983) demonstrated this effect clearly. researchgate.net

In a non-polar aprotic solvent like acetonitrile, glycinamide preferentially adopts a conformation stabilized by an intramolecular hydrogen bond.

In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), this intramolecular bond is disrupted in favor of stronger intermolecular hydrogen bonds between the glycinamide and the solvent molecules, leading to a more extended conformation. researchgate.net

This principle applies directly to this compound, where the imidazole ring of histidine and the terminal amide group provide additional sites for hydrogen bonding, leading to complex, solvent-dependent conformational preferences.

Table 2: Predicted Solvent Effects on the Conformation of this compound
Solvent TypePrimary InteractionLikely Dominant Conformation
Aqueous (e.g., Water)Strong intermolecular hydrogen bonding with water molecules.Extended conformations where potential intramolecular H-bonds are disrupted by solvent interactions.
Polar Aprotic (e.g., DMSO)Strong intermolecular hydrogen bonding between peptide H-bond donors and solvent acceptors. researchgate.netExtended, solvated conformations. researchgate.net
Non-polar Aprotic (e.g., Acetonitrile)Weaker peptide-solvent interactions, allowing intramolecular forces to dominate. researchgate.netMore compact or folded conformations stabilized by intramolecular hydrogen bonds. researchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. nih.gov These methods provide a detailed understanding of electron distribution, which governs the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the orbital from which an electron is most likely to be donated (a site for nucleophilic attack).

LUMO: Represents the orbital to which an electron is most likely to be accepted (a site for electrophilic attack).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich imidazole ring of the histidine residue, making it a likely site for interaction with electrophiles or for coordinating with metal ions. The LUMO is likely distributed over the peptide backbone's carbonyl groups, which are potential sites for nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Analysis for this compound
ParameterDescriptionPredicted Location/Value
HOMO EnergyEnergy of the highest occupied molecular orbital.Localized primarily on the π-system of the histidine imidazole ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Localized primarily on the carbonyl (C=O) groups of the peptide backbone.
HOMO-LUMO Gap (ΔE)Energy difference (ELUMO - EHOMO) indicating chemical stability.A relatively large gap, characteristic of a stable peptide molecule.

Quantum chemical calculations can determine the partial charge on each atom in the molecule and generate a Molecular Electrostatic Potential (MEP) map. The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. nih.gov

The MEP map is color-coded to identify regions of different potential:

Red: Regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these would include the oxygen atoms of the carbonyl groups and the nitrogen atoms of the imidazole ring.

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around the hydrogen atoms attached to heteroatoms (e.g., N-H protons).

Green: Regions of neutral potential.

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to how the peptide interacts with other molecules, including water and protein receptors. nih.gov

Table 4: Predicted Electrostatic Potential Regions on this compound
RegionMolecular SiteElectrostatic PotentialInteraction Propensity
Electron RichCarbonyl oxygen atoms, Imidazole nitrogen atomsNegative (Red on MEP map)Acts as a hydrogen bond acceptor; interacts with positive charges (electrophiles).
Electron PoorAmide and amine hydrogen atoms (N-H)Positive (Blue on MEP map)Acts as a hydrogen bond donor; interacts with negative charges (nucleophiles).
NeutralAliphatic C-H groups on the backbone and side chainNear-zero (Green on MEP map)Participates in van der Waals or hydrophobic interactions.

Protein-Ligand Interaction Modeling

Understanding how this compound might interact with a protein target is a central goal of computational biology, with direct applications in drug design. nih.gov Computational modeling simulates the binding process to predict the preferred binding pose and affinity.

Three primary models describe protein-ligand binding:

Lock-and-Key: Assumes a rigid protein and a rigid ligand that fit together perfectly. nih.gov

Induced Fit: Posits that the binding of the ligand induces a conformational change in the protein (and vice versa) to achieve optimal binding. nih.gov

Conformational Selection: Suggests that both the protein and ligand exist as an ensemble of conformations, and the binding event occurs when they find and stabilize a mutually compatible shape. nih.gov

Molecular docking is the primary computational technique used to model these interactions. A docking algorithm samples many possible orientations and conformations of the ligand within the protein's binding site and uses a scoring function to rank them. This can predict the most likely binding mode and estimate the binding affinity. For more accurate energy calculations, these docking results can be refined using more computationally intensive methods like MD simulations of the protein-ligand complex. fau.demdpi.com

In the context of this compound, the histidine residue is particularly important for protein interactions. Its imidazole side chain can act as a hydrogen bond donor or acceptor and can be protonated to interact with negatively charged residues like aspartate or glutamate (B1630785). One study on a related peptide noted that a hydrogen bond between the glycine's carbonyl group and the histidine ring's NH+ group stabilized the most favorable conformer for binding. doi.org

Table 5: Typical Workflow for Modeling this compound as a Protein Ligand
StepMethodObjective
1. System PreparationStructure retrieval (e.g., from PDB), addition of hydrogens, assignment of charges.Prepare the 3D structures of the target protein and this compound for simulation.
2. Binding Site IdentificationGrid-based or geometry-based algorithms.Define the potential binding pocket on the protein surface.
3. Molecular DockingDocking software (e.g., AutoDock, GOLD).Predict the most probable binding pose (orientation and conformation) of the ligand in the active site.
4. ScoringEmpirical scoring functions.Estimate the binding affinity for each pose and rank the potential poses.
5. Refinement and ValidationMolecular Dynamics (MD) simulations, Free Energy Calculations (e.g., MM/PBSA).Assess the stability of the predicted complex over time and calculate a more accurate binding free energy.

Identification and Characterization of Binding Pockets and Active Sites

The identification of ligand-binding sites is a foundational step in understanding the function of proteins and in the field of structure-based drug design. nih.govnih.gov Computational methods provide powerful tools to predict and characterize these binding pockets, moving beyond experimental methods to offer insights into the dynamic nature of protein-ligand interactions. nih.govwindows.net For a dipeptide like this compound, these computational approaches can elucidate how it interacts with target proteins, such as enzymes or receptors.

Various algorithms have been developed to identify binding pockets, which are often located in clefts or cavities on the protein surface. unomaha.edu These methods can be broadly categorized as geometry-based or energy-based.

Geometry-based methods identify pockets by analyzing the shape and topology of the protein's surface. Algorithms like SURFNET, LIGSITE, and PocketPicker work by detecting cavities and ranking them based on size and shape. unomaha.eduoup.comresearchgate.net

Energy-based methods , such as Q-SiteFinder and SITEHOUND, utilize molecular probes (e.g., a methyl group) to map the protein surface. nih.govresearchgate.net They calculate the interaction energies between the probe and the protein, identifying regions with favorable energy profiles as potential binding sites. unomaha.edu

The amino acid composition of binding sites is often distinct from the rest of the protein surface. plos.org Residues like tryptophan, tyrosine, and notably histidine are frequently found in binding pockets due to their ability to form various types of interactions, including hydrogen bonds, and hydrophobic and electrostatic interactions. nih.govplos.org The imidazole ring of the histidine residue in this compound is particularly versatile, capable of acting as a hydrogen bond donor or acceptor and participating in pi-stacking interactions, making it a key component for molecular recognition at an active site.

Recent advancements have also focused on identifying "cryptic" binding sites, which are not apparent in the unbound (apo) protein structure but become accessible upon ligand binding. oup.com Molecular dynamics (MD) simulations are a primary tool for exploring protein flexibility and revealing these transient pockets that could be targets for molecules like this compound.

The table below summarizes common computational tools used for binding site identification, which would be applicable to studying the interactions of this compound.

Method CategoryExample ToolPrinciple of Operation
Geometry-basedSURFNETPlaces spheres between pairs of atoms to identify gaps and cavities. nih.gov
Geometry-basedLIGSITECSUses grids to identify protein-solvent-protein events to define pockets. nih.gov
Energy-basedQ-SiteFinderCalculates van der Waals interaction energies between the protein and a methyl probe. researchgate.net
Hybrid/ML-basedMetaPocketA consensus method that combines results from multiple prediction tools to improve accuracy. oup.com
Dynamic/MD-basedCosolvent MDSimulates a protein in a solvent mixed with small organic molecules to identify binding hotspots. oup.com

Mechanistic Elucidation via Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To understand the chemical reactions that this compound might participate in—for example, as a substrate or an inhibitor of an enzyme—researchers can turn to combined quantum mechanics/molecular mechanics (QM/MM) methods. researchgate.net This hybrid approach has become a powerful tool for modeling enzymatic reactions, offering a balance between computational accuracy and efficiency. nih.govnih.govrsc.org

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region : This small, critical area includes the atoms directly involved in the chemical reaction (e.g., the peptide bond of this compound and the catalytic residues of the enzyme). This region is treated with quantum mechanics, which provides a highly accurate description of electron rearrangement during bond formation and breakage. nih.govacs.org

The MM Region : The remainder of the system, including the rest of the protein, solvent molecules, and ions, is treated with molecular mechanics. This classical approach is computationally less expensive and effectively models the structural and electrostatic influence of the broader environment on the reaction. acs.org

This dual-level approach allows for the simulation of transition states, the calculation of reaction energy barriers, and the detailed mapping of reaction pathways. acs.org For instance, a QM/MM study could elucidate the mechanism of enzymatic cleavage of the peptide bond in this compound. The QM region would include the scissile peptide bond, the side chains of catalytic amino acids (like aspartate, serine, or another histidine), and a few key water molecules. The rest of the enzyme and the surrounding water would be the MM region.

By performing simulations, researchers can calculate the free energy profile of the reaction, identifying the rate-limiting step and the structure of the transition state. acs.orgacs.org Such studies provide invaluable, atomistic-level insights into how the enzyme's active site stabilizes the transition state, thereby accelerating the reaction. rsc.org While specific QM/MM studies on this compound are not prominent in the literature, the methodology has been successfully applied to numerous other peptides and enzyme systems, including those involving histidine residues, demonstrating its utility for such investigations. acs.orgresearchgate.net

Database Mining and Cheminformatics Approaches

Identification of Structurally and Functionally Related Compounds

Cheminformatics and database mining are essential for placing this compound in a broader chemical context, identifying compounds with similar structures that may possess related biological activities. nih.gov Large public databases like PubChem, ChEMBL, and specialized peptide databases such as SATPdb and Peptipedia serve as vast repositories for this type of analysis. nih.govoup.com

The process typically begins by defining a molecular signature for this compound, such as its SMILES (Simplified Molecular Input Line Entry System) string or a 2D/3D structural representation. Using this signature, similarity searches can be performed to identify analogs. Common search techniques include:

Fingerprint-based Similarity : This method converts molecular structures into binary fingerprints (a series of 0s and 1s representing the presence or absence of specific structural features). The Tanimoto coefficient is then used to quantify the similarity between the fingerprint of this compound and those of other compounds in the database.

Substructure and Superstructure Searching : This allows for the identification of all compounds containing the this compound core (substructure) or compounds that contain this compound within a larger molecular framework (superstructure).

Such searches can yield a diverse set of related molecules. For example, a search for compounds structurally similar to this compound would likely identify other histidine-containing dipeptides (HCDs), such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-N-methyl-L-histidine), which are known to have significant physiological roles. nih.govresearchgate.net It would also identify synthetic analogs where the glycine or histidine moiety is modified.

The results of such a database mining effort can be compiled to understand the "chemical space" around this compound and to form structure-activity relationship (SAR) hypotheses.

Compound NameStructureKnown or Potential FunctionSource Database Example
This compound H-His-Gly-NH₂Parent CompoundPubChem, ChEMBL
CarnosineH-β-Ala-His-OHAntioxidant, pH buffer researchgate.netSATPdb nih.gov
AnserineH-β-Ala-N-methyl-His-OHAntioxidant, metal chelatorPubChem
Glycyl-L-histidineH-Gly-His-OHMetal-binding peptideChEMBL
L-Histidyl-alaninamideH-His-Ala-NH₂Synthetic dipeptide analogPubChem

Predictive Analytics for Rational Design of Novel Analogs

Building upon the data gathered from cheminformatics, predictive analytics and computational modeling enable the rational design of novel analogs of this compound with optimized properties. nih.govresearchgate.net This process, often part of a computer-aided drug design (CADD) workflow, aims to modify the parent molecule to enhance a desired activity (e.g., binding affinity for a target receptor) or improve its drug-like properties (e.g., stability, solubility). nih.govresearchgate.net

A key technique in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of molecules with their biological activity. To build a QSAR model for this compound analogs, one would:

Assemble a Dataset : Collect a series of this compound analogs with measured biological activity for a specific target.

Calculate Molecular Descriptors : For each analog, compute a range of numerical descriptors that encode its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, electrostatic surface potentials).

Model Building and Validation : Use machine learning algorithms (such as multiple linear regression, random forest, or support vector machines) to create a model that predicts activity based on the descriptors. mdpi.com The model's predictive power is then rigorously validated.

Once a reliable model is established, it can be used to screen virtual libraries of yet-to-be-synthesized analogs of this compound. researchgate.net This in silico screening prioritizes candidates with the highest predicted activity, focusing experimental efforts on the most promising compounds. nih.gov For example, if the goal is to design a more potent agonist for a specific G-protein coupled receptor, predictive models could guide modifications to the histidine or glycinamide portions of the molecule to optimize interactions with the receptor's binding pocket. acs.orgacs.org

The table below illustrates how predictive analytics could be used to guide the rational design of new analogs.

Analog IDProposed ModificationKey Descriptor(s) ChangedPredicted OutcomeRationale
LHG-001Replace Glycinamide with AlaninamideIncreased steric bulk, hydrophobicityPotentially altered binding specificityTo probe the size tolerance of the binding pocket's C-terminal subsite.
LHG-002N-methylation of imidazole ringRemoved H-bond donor capability, increased pKaReduced binding affinity, altered pH sensitivityTo test the importance of the imidazole N-H as a hydrogen bond donor.
LHG-003Replace Histidine with PyridylalanineAltered aromaticity and H-bonding patternPotentially enhanced π-stacking interactionsTo explore bioisosteric replacements for the imidazole ring.
LHG-004Cyclization of the peptide backboneReduced conformational flexibilityIncreased receptor affinity and metabolic stabilityTo lock the peptide into a bioactive conformation and reduce proteolytic degradation.

This rational, computation-driven approach significantly accelerates the peptide design cycle, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Future Research Directions and Translational Perspectives Non Clinical Focus

Development of L-Histidyl-glycinamide-Derived Research Tools and Probes

The development of chemical probes is a cornerstone of pharmacological research and drug discovery, enabling the precise study of biological systems. frontiersin.org Small molecule probes allow for the selective modulation of protein function and the tracking of cellular pathways. frontiersin.org this compound serves as a promising backbone for the creation of such targeted research tools. By chemically modifying its structure, researchers can design probes with specific functionalities to investigate complex biological processes.

Future efforts in this area will likely focus on several key strategies:

Fluorophore Conjugation: One of the most common strategies involves attaching fluorescent tags, such as BODIPY (boron-dipyrromethene), to the peptide structure. ethz.ch This creates inherently fluorescent probes that allow for real-time imaging of the molecule's localization and distribution within cells and tissues. ethz.ch These tools are invaluable for studying cellular uptake, target engagement, and intracellular trafficking.

Affinity Tagging: Incorporating affinity tags (e.g., biotin) or handles for click chemistry can facilitate the enrichment and identification of binding partners. crick.ac.uk This approach is crucial for target deconvolution, helping to identify the specific proteins or cellular components with which this compound or its derivatives interact.

Photoaffinity Labeling: The introduction of photoreactive groups would enable covalent cross-linking of the probe to its biological target upon photo-irradiation. This technique provides a powerful method for irreversibly capturing and subsequently identifying cellular binding partners, offering a more stable snapshot of molecular interactions than non-covalent methods.

The design of these probes requires a balance between maintaining the core binding properties of the this compound scaffold and introducing the necessary reporter or reactive groups. ethz.ch The development of a suite of such tools, including control compounds with closely related structures but lacking target activity, is essential for validating findings and avoiding misinterpretation due to off-target effects. elifesciences.org

Table 1: Potential Modifications for this compound-Based Research Probes
Modification TypePurposeExample MoietyResearch Application
Fluorescent LabelingVisualize molecular localization and dynamicsBODIPY, FluoresceinConfocal microscopy, flow cytometry
Affinity TaggingIsolate and identify binding partnersBiotinPull-down assays, proteomics
Photoaffinity LabelingCovalently capture interacting moleculesBenzophenone, ArylazideTarget identification and validation
Click Chemistry HandleEnable versatile and specific conjugationAlkyne, AzideBio-orthogonal labeling experiments

Exploration of Novel Biochemical Pathways and Cellular Targets

The physiological roles of histidine and histidine-containing dipeptides are diverse, encompassing proton buffering, metal ion chelation, and antioxidant activities. nih.govmdpi.com this compound, by virtue of its histidine residue, is likely to be involved in or capable of modulating similar pathways. Future research will aim to uncover the specific biochemical networks and cellular targets influenced by this dipeptide.

The imidazole (B134444) side chain of histidine is a key player in many enzymatic reactions and can chelate metal ions like copper (Cu²⁺) and zinc (Zn²⁺). nih.govnih.gov The interaction of histidine-containing peptides with copper, for instance, is known to influence processes like wound healing and tissue regeneration through the modulation of collagen synthesis. researchgate.net Research could explore whether this compound complexes with metal ions and, if so, what downstream cellular effects these complexes mediate.

Furthermore, histidine is the metabolic precursor to histamine (B1213489), a critical signaling molecule in the immune and nervous systems, and carnosine, a dipeptide with significant antioxidant and buffering functions in muscle and brain tissue. nih.gov A key research question is whether this compound can be metabolized to influence these pathways. For example, its hydrolysis could release histidine, thereby affecting the intracellular pools available for histamine or carnosine synthesis. nih.gov Investigating the enzymes that may metabolize this compound and the subsequent metabolic fates of its constituent amino acids will be crucial for understanding its biological impact.

Table 2: Potential Biochemical Roles of this compound for Future Investigation
Potential FunctionUnderlying MechanismRelevant Biological Context
Metal Ion ChelationBinding of metal ions (e.g., Cu²⁺, Zn²⁺) by the imidazole ringModulation of metalloenzyme activity, metal homeostasis
pH BufferingProtonation/deprotonation of the imidazole ring near physiological pHMaintenance of intracellular pH, particularly under metabolic stress
Antioxidant ActivityScavenging of reactive oxygen species (ROS)Cellular protection against oxidative stress
Metabolic PrecursorHydrolysis into L-histidine and glycinamide (B1583983)Influence on histamine, carnosine, and glutamate (B1630785) synthesis pathways nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully elucidate the biological role of this compound, a shift from single-target investigation to a more holistic, systems-level understanding is necessary. uci.edu Systems biology integrates large-scale quantitative data from various "omics" technologies—such as transcriptomics, proteomics, and metabolomics—to model and understand complex biological systems. nih.govfrontiersin.org Applying this approach to this compound would allow researchers to map its influence across multiple interconnected cellular pathways simultaneously.

A typical systems biology workflow would involve treating a cellular or tissue model with this compound and then performing multi-omics analysis.

Transcriptomics (RNA-seq): Would reveal changes in gene expression, identifying which genes are up- or down-regulated in response to the dipeptide. This could point to the activation or repression of specific transcription factors and signaling pathways.

Proteomics: Would quantify changes in the levels of thousands of proteins, providing a direct view of the cellular machinery being altered. This can validate findings from transcriptomics and uncover post-transcriptional regulatory effects.

Metabolomics: Would measure fluctuations in the levels of small-molecule metabolites. nih.gov This is particularly relevant for this compound, as it could reveal its direct metabolic fate and its indirect effects on central metabolic pathways like amino acid metabolism or energy production. mdpi.com

By integrating these datasets, researchers can construct comprehensive network models of the dipeptide's effects. nih.gov This can help distinguish direct molecular targets from indirect, downstream consequences and identify novel, unexpected biological functions. nih.gov Such an approach is critical for moving beyond a reductionist view and appreciating the full spectrum of this compound's biological activity in a non-clinical context.

Potential in Advanced Material Science Applications (e.g., Peptide-based Scaffolds)

Peptides are increasingly recognized as valuable building blocks in material science, particularly for biomedical applications. frontiersin.orgnih.gov Their ability to self-assemble into well-defined nanostructures, such as nanofibers and hydrogels, makes them ideal for creating biomimetic scaffolds that can mimic the native extracellular matrix (ECM). nih.govnih.gov The unique chemical properties of this compound make it an intriguing candidate for incorporation into these advanced materials.

The histidine residue, with its pH-responsive imidazole ring, can impart environmental sensitivity to a biomaterial. Hydrogels incorporating histidine-containing peptides can exhibit pH-dependent changes in their mechanical properties, such as stiffness and swelling behavior. reading.ac.uk This "smart" behavior could be exploited to create materials that respond to local physiological cues, such as the acidic microenvironment of a wound or tumor.

Furthermore, the primary amine and amide groups in this compound provide sites for chemical conjugation, allowing it to be cross-linked into larger polymer networks or used to functionalize existing biomaterials. For instance, it could be grafted onto the surface of a synthetic polymer scaffold to improve biocompatibility and promote cell adhesion. frontiersin.org Researchers are exploring the use of peptide-based hydrogels for 3D cell culture and tissue engineering applications. nih.govreading.ac.uk Incorporating this compound or its derivatives could enhance the functionality of these scaffolds, potentially modulating cell behavior through specific biochemical signals or by altering the material's physical properties. mdpi.com The development of such "living" biomaterials that can dynamically interact with their environment represents a significant step forward in regenerative medicine and tissue engineering research. sciencedaily.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.